molecular formula C20H20N2O3 B15161829 Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-17-2

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B15161829
CAS No.: 821784-17-2
M. Wt: 336.4 g/mol
InChI Key: LOXATRTYBQXOEU-UHFFFAOYSA-N
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Description

The compound Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- (hereafter referred to as the target compound) is a phenolic derivative featuring a pyridine core substituted at positions 3 and 5. The 3-position connects to a para-substituted phenol, while the 5-position bears a [(3,4-dimethoxyphenyl)methyl]amino group. Its molecular formula is inferred as C₂₀H₂₁N₂O₃, with a molecular weight of 337.39 g/mol. Key structural features include:

  • Phenol group: Provides acidity (pKa ~10) and hydrogen-donor capacity.
  • 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and modulates electronic effects via methoxy groups.

Properties

CAS No.

821784-17-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-[5-[(3,4-dimethoxyphenyl)methylamino]pyridin-3-yl]phenol

InChI

InChI=1S/C20H20N2O3/c1-24-19-8-3-14(9-20(19)25-2)11-22-17-10-16(12-21-13-17)15-4-6-18(23)7-5-15/h3-10,12-13,22-23H,11H2,1-2H3

InChI Key

LOXATRTYBQXOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with a pyridine derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Target Compound vs. Imine Derivatives

Compounds 8–13 in feature (3,4-dimethoxyphenyl)iminomethyl groups attached to phenolic rings. Key distinctions include:

  • Core structure : The target compound uses a pyridine ring, whereas derivatives employ benzene rings with imine linkages (-CH=N-).
  • Substituent positions: For example, compound 9 (C₁₆H₁₆N₂O₃) has a simpler para-phenol group, while the target compound’s pyridine introduces steric and electronic differences .
Target Compound vs. Analogs

lists analogs with varied aryl groups on the pyridinyl-amino moiety:

  • Cyclohexylmethyl : Increases hydrophobicity but reduces aromatic π-π interactions.
  • 3,4-Dichlorophenylmethyl : Enhances electron-withdrawing effects compared to methoxy groups .
Target Compound vs. (25H-NBOH)

25H-NBOH (C₁₇H₂₁NO₃) shares a phenolic core and methoxy-substituted phenyl group but differs in:

  • Linkage: Ethylamino bridge vs. pyridinyl-amino linkage.
  • Substitution pattern : 2,5-Dimethoxy vs. 3,4-dimethoxy on the phenyl ring, affecting electronic distribution .

Spectroscopic Comparisons

provides NMR data for imine derivatives, highlighting substituent-dependent shifts:

Compound () ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Compound 9 Phenolic OH: 9.85; Methoxy: 3.85–3.91 C=O: 160.2; Methoxy: 56.1–56.3
Compound 12 Bromine-induced deshielding: H-2 at 7.98 C-Br: 112.4

The target compound’s pyridine protons are expected near δ 8.3–8.6 (pyridinyl-H), while methoxy groups would resonate at δ 3.8–3.7. Phenolic OH (δ ~9.8) and aromatic protons (δ 6.7–7.1) align with analogs .

Physicochemical Properties

Property Target Compound , Compound 9 25H-NBOH ()
Molecular Weight 337.39 g/mol 300.31 g/mol 287.35 g/mol
LogP (Predicted) ~2.5 (moderate lipo.) ~2.1 ~3.0
Hydrogen Bond Donors 2 (phenol-OH, NH) 2 (phenol-OH, NH) 2 (phenol-OH, NH)

The pyridine core and methoxy groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs .

Biological Activity

Phenol derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- is particularly notable for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.31 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

The compound features a phenolic structure with an amino group and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The amino group can form hydrogen bonds with target enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : The phenolic structure may contribute to scavenging free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : Interaction with cellular receptors can influence signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research has shown that phenolic compounds often exhibit anticancer properties. In vitro studies have demonstrated that derivatives similar to Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)12.5
MCF-7 (breast cancer)8.0
HeLa (cervical cancer)15.0

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. Studies indicate that this specific phenolic derivative exhibits activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Case Study on Cancer Cell Lines
    • A study investigated the effects of various phenolic compounds on A431 cells. The results indicated that Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Case Study on Antimicrobial Efficacy
    • Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections.

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